AChE-IN-45
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Overview
Description
It exhibits an IC50 value of 11.57±0.45 nM and demonstrates both antioxidant and neuroprotective activities . Acetylcholinesterase inhibitors are crucial in the treatment of neurodegenerative diseases like Alzheimer’s disease, where they help increase the levels of acetylcholine in the brain, thereby improving cognitive function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AChE-IN-45 involves multiple steps, starting with the preparation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives. These derivatives are synthesized through a series of reactions involving hydrazine, aldehydes, and other reagents under controlled conditions . The reaction conditions typically include specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and adhering to safety and environmental regulations. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility in industrial settings .
Chemical Reactions Analysis
Types of Reactions
AChE-IN-45 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrazine, aldehydes, oxidizing agents, and reducing agents. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide. These derivatives exhibit different inhibitory activities against acetylcholinesterase and other enzymes, making them valuable for further research and development .
Scientific Research Applications
AChE-IN-45 has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of acetylcholinesterase inhibitors.
Biology: It is used to investigate the biological mechanisms of acetylcholinesterase inhibition and its effects on neurotransmission.
Mechanism of Action
AChE-IN-45 exerts its effects by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in the brain, enhancing cholinergic neurotransmission and improving cognitive function . The molecular targets and pathways involved include the catalytic anionic site and the peripheral anionic site of acetylcholinesterase, where this compound binds and inhibits the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to AChE-IN-45 include:
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor used for treating dementia associated with Alzheimer’s and Parkinson’s diseases.
Galantamine: An acetylcholinesterase inhibitor that also modulates nicotinic receptors, used in Alzheimer’s disease treatment.
Uniqueness
This compound is unique due to its dual inhibitory activity against acetylcholinesterase and Beta-site APP Cleaving Enzyme 1 (BACE 1), making it a promising candidate for the treatment of Alzheimer’s disease . Its strong enzyme inhibitory performance, combined with antioxidant and neuroprotective activities, sets it apart from other acetylcholinesterase inhibitors .
Properties
Molecular Formula |
C20H15IN6O4S2 |
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Molecular Weight |
594.4 g/mol |
IUPAC Name |
2-[6-iodo-4-oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl]sulfanyl-N-pyrazin-2-ylacetamide |
InChI |
InChI=1S/C20H15IN6O4S2/c21-12-1-6-16-15(9-12)19(29)27(13-2-4-14(5-3-13)33(22,30)31)20(25-16)32-11-18(28)26-17-10-23-7-8-24-17/h1-10H,11H2,(H2,22,30,31)(H,24,26,28) |
InChI Key |
GXYDTURCWCYZEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C=CC(=C3)I)N=C2SCC(=O)NC4=NC=CN=C4)S(=O)(=O)N |
Origin of Product |
United States |
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